

Application Notes and Protocols: In Vivo Microdialysis with Sch 57790

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sch 57790

Cat. No.: B15616590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 57790 is a potent and selective antagonist of the muscarinic M2 receptor.^[1] These receptors are primarily located presynaptically on cholinergic neurons, where they function as autoreceptors to inhibit the release of acetylcholine (ACh). By blocking these M2 autoreceptors, **Sch 57790** effectively disinhibits cholinergic neurons, leading to an increase in the extracellular concentration of ACh in various brain regions.^[1] This mechanism of action makes **Sch 57790** a valuable research tool for investigating the role of the cholinergic system in cognitive processes and for exploring potential therapeutic strategies for disorders associated with cholinergic deficits, such as Alzheimer's disease.

This document provides detailed protocols for utilizing in vivo microdialysis to study the effects of **Sch 57790** on acetylcholine release in the rodent brain.

Data Presentation

The following table summarizes the dose-dependent effects of orally administered **Sch 57790** on extracellular acetylcholine levels in different brain regions of the rat, as determined by in vivo microdialysis. The data presented is a representative summary based on published findings describing dose-related increases.^[1]

Brain Region	Sch 57790 Dose (mg/kg, p.o.)	Mean Acetylcholine Increase (% of Baseline \pm SEM)
Hippocampus	0.1	Data not available
1.0	Data not available	
10	Data not available	
Cortex	0.1	Data not available
1.0	Data not available	
10	Data not available	
Striatum	0.1	Data not available
1.0	Data not available	
10	Data not available	

Note: While a specific data table with mean \pm SEM values is not publicly available in the abstract of the primary study, it is reported that **Sch 57790** produced dose-related increases in acetylcholine release in the rat hippocampus, cortex, and striatum at doses ranging from 0.1 to 10 mg/kg, p.o.[\[1\]](#)

Experimental Protocols

Stereotaxic Surgery and Guide Cannula Implantation

Objective: To surgically implant a guide cannula directed at the brain region of interest (e.g., hippocampus, cortex, or striatum) to allow for the subsequent insertion of a microdialysis probe.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Stereotaxic apparatus

- Surgical drill
- Guide cannula (e.g., CMA or custom-made)
- Dummy cannula
- Dental cement
- Jeweler's screws
- Suturing material
- Antiseptic solution and sterile saline
- Analgesic

Procedure:

- Anesthetize the rat and mount it securely in the stereotaxic frame.
- Shave the scalp and clean the surgical area with an antiseptic solution.
- Make a midline incision in the scalp to expose the skull.
- Identify and clean the skull surface, ensuring bregma and lambda are visible.
- Using a stereotaxic atlas for the rat brain, determine the coordinates for the target region:
 - Hippocampus (Dorsal): AP: -3.8 mm, ML: ± 2.5 mm, DV: -4.0 mm from bregma
 - Cortex (Prefrontal): AP: +3.2 mm, ML: ± 0.8 mm, DV: -4.0 mm from bregma
 - Striatum (Dorsal): AP: +1.0 mm, ML: ± 2.5 mm, DV: -5.0 mm from bregma
- Drill a small hole in the skull at the determined coordinates.
- Carefully lower the guide cannula to the desired depth.
- Secure the guide cannula to the skull using jeweler's screws and dental cement.

- Insert a dummy cannula into the guide cannula to keep it patent.
- Suture the scalp incision around the implant.
- Administer post-operative analgesics and allow the animal to recover for at least one week before the microdialysis experiment.

In Vivo Microdialysis Procedure

Objective: To collect extracellular fluid from the target brain region of a freely moving rat before and after administration of **Sch 57790**.

Materials:

- Recovered rat with implanted guide cannula
- Microdialysis probe (e.g., CMA 12, 2 mm membrane)
- Syringe pump
- Fraction collector or microcentrifuge tubes
- Polyethylene tubing
- Artificial cerebrospinal fluid (aCSF)
- **Sch 57790**
- Vehicle for **Sch 57790** (e.g., water or saline)

aCSF Preparation:

- Prepare a stock solution of aCSF containing (in mM): 147 NaCl, 4 KCl, 2.2 CaCl₂, pH 7.4.
- On the day of the experiment, add an acetylcholinesterase inhibitor (e.g., 0.5 µM neostigmine) to the aCSF to prevent the degradation of acetylcholine in the samples.
- Filter-sterilize the aCSF solution.

Procedure:

- Gently handle the rat and remove the dummy cannula from the guide cannula.
- Slowly insert the microdialysis probe into the guide cannula.
- Connect the probe inlet to a syringe pump containing the aCSF via polyethylene tubing.
- Begin perfusing the probe at a low flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- Allow a stabilization period of at least 2 hours to obtain a stable baseline of acetylcholine release.
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials kept on ice or in a refrigerated fraction collector.
- Administer **Sch 57790** (0.1, 1.0, or 10 mg/kg) or vehicle orally (p.o.).
- Continue to collect dialysate samples for several hours post-administration to monitor the change in acetylcholine levels.
- At the end of the experiment, carefully remove the probe. Euthanize the animal and perfuse with formalin to allow for histological verification of the probe placement.
- Store the collected dialysate samples at -80°C until analysis.

Acetylcholine Analysis by HPLC-ECD

Objective: To quantify the concentration of acetylcholine in the collected microdialysate samples.

Materials:

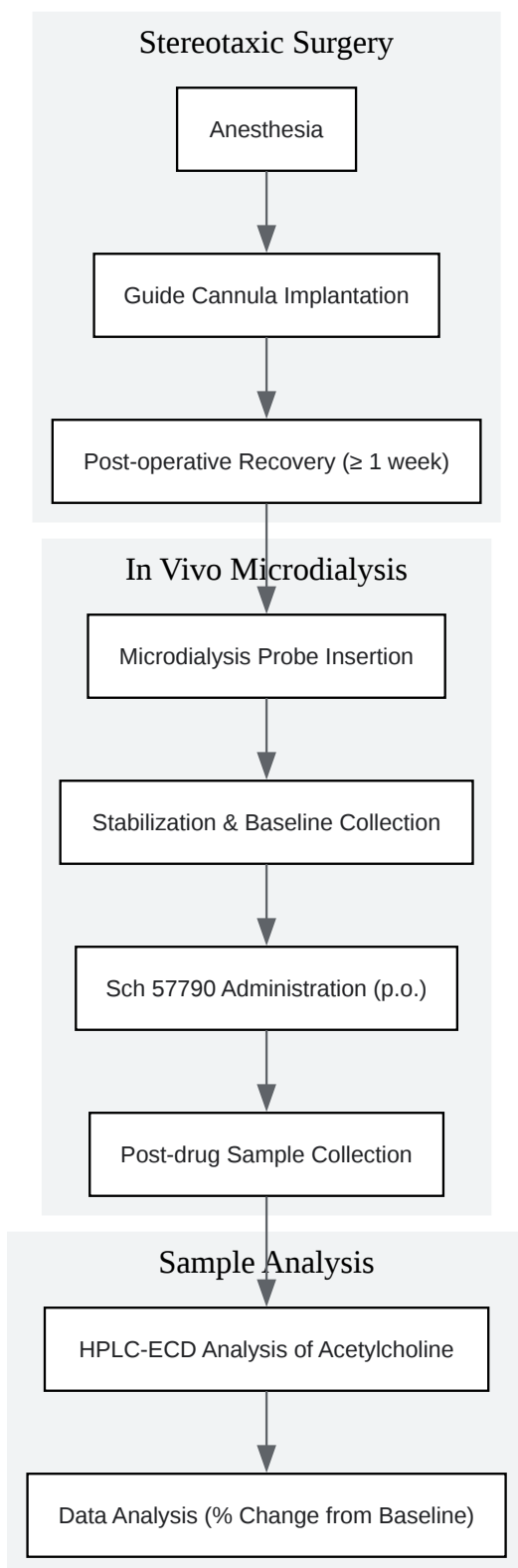
- High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
- Analytical column for acetylcholine separation
- Immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase

- Mobile phase (e.g., 50 mM phosphate buffer, pH 8.0)
- Acetylcholine and choline standards
- Collected microdialysate samples

Procedure:

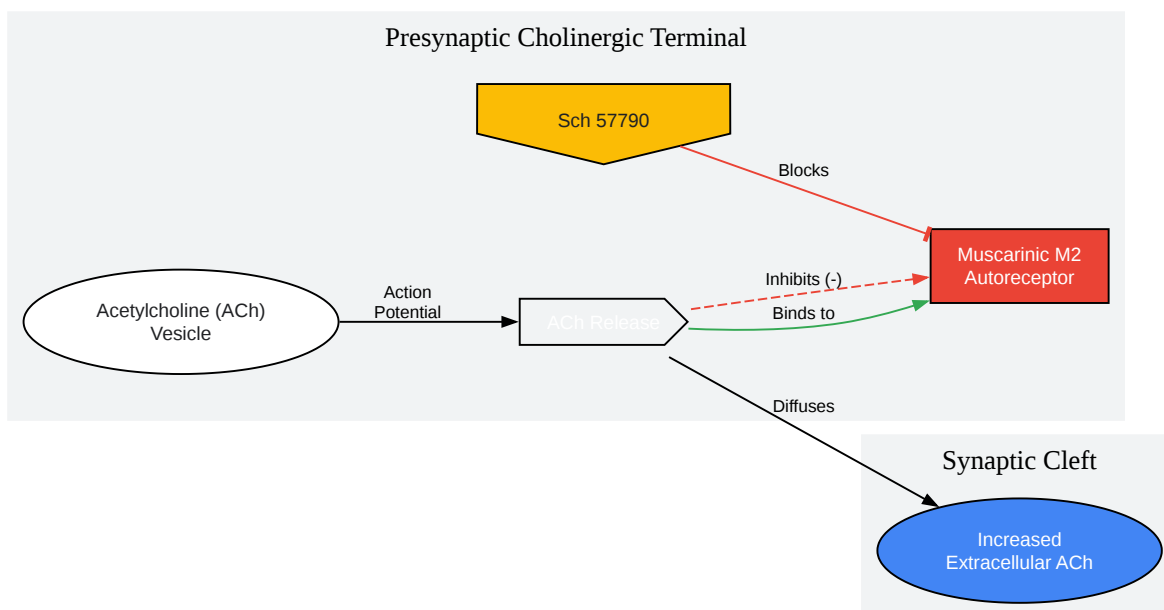
- Thaw the microdialysate samples on ice.
- Prepare a standard curve using known concentrations of acetylcholine.
- Inject a small volume (e.g., 10-20 μ L) of the sample or standard into the HPLC system.
- Acetylcholine and choline are separated on the analytical column.
- The eluent then passes through the IMER, where acetylcholinesterase hydrolyzes acetylcholine to choline and acetate. Choline oxidase then oxidizes choline to betaine and hydrogen peroxide.
- The hydrogen peroxide is detected by the electrochemical detector.
- Quantify the acetylcholine concentration in the samples by comparing the peak areas to the standard curve.
- Express the results as a percentage change from the baseline acetylcholine levels for each animal.

Visualizations



[Click to download full resolution via product page](#)

Experimental Workflow for In Vivo Microdialysis with **Sch 57790**.



[Click to download full resolution via product page](#)

Signaling Pathway of **Sch 57790** Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SCH 57790, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Microdialysis with Sch 57790]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616590#in-vivo-microdialysis-procedure-with-sch-57790]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com